Product packaging for 5-Methylisoquinoline-3-carboxylic acid(Cat. No.:)

5-Methylisoquinoline-3-carboxylic acid

Cat. No.: B13630921
M. Wt: 187.19 g/mol
InChI Key: PSELJIATYWIMNS-UHFFFAOYSA-N
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Description

5-Methylisoquinoline-3-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Compounds based on the isoquinoline carboxylic acid structure have demonstrated significant potential as inhibitors of biologically important targets. Specifically, quinoline-3-carboxylic acid derivatives have been investigated as potent inhibitors of protein kinase CK2, a kinase involved in cell proliferation and survival, making it a target in oncology research . Furthermore, structurally similar isoquinoline compounds have shown activity as inhibitors of prolyl hydroxylase (PHD) enzymes . PHD inhibition can stabilize the hypoxia-inducible factor (HIF) and stimulate erythropoietin production, positioning these compounds as candidates for research into therapeutic areas such as anemia treatment . The 3-carboxylic acid group is a key functional handle for further synthetic modification, allowing researchers to create amide, ester, and other derivatives for structure-activity relationship (SAR) studies . This compound is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B13630921 5-Methylisoquinoline-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

5-methylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-3-2-4-8-6-12-10(11(13)14)5-9(7)8/h2-6H,1H3,(H,13,14)

InChI Key

PSELJIATYWIMNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(N=CC2=CC=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Methylisoquinoline 3 Carboxylic Acid and Its Analogs

Classical Annulation Approaches to the Isoquinoline (B145761) Core

Traditional methods for isoquinoline synthesis rely on the formation of the heterocyclic ring through intramolecular cyclization reactions. These have been foundational in heterocyclic chemistry and can be adapted for the synthesis of specific derivatives like 5-methylisoquinoline-3-carboxylic acid.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. nrochemistry.comwikipedia.org The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). nrochemistry.comorganic-chemistry.org

For the synthesis of a this compound system, the starting material would be a suitably substituted N-acyl-β-phenylethylamine. The reaction proceeds through an electrophilic aromatic substitution mechanism. wikipedia.org Two primary mechanisms have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.org The reaction conditions can influence which pathway is dominant. wikipedia.org The presence of electron-donating groups on the aromatic ring, such as the methyl group at the desired 5-position, facilitates the cyclization. nrochemistry.com Subsequent dehydrogenation of the resulting 3,4-dihydroisoquinoline (B110456) yields the aromatic isoquinoline core. nrochemistry.com

ReagentConditionsProductNotes
POCl₃, P₂O₅Refluxing acidic conditions3,4-dihydroisoquinolineEffective for electron-rich arenes. nrochemistry.comorganic-chemistry.org
Tf₂O, 2-chloropyridineLow temperature3,4-dihydroisoquinolineMilder conditions, suitable for sensitive substrates. nih.gov

This table presents generalized conditions for the Bischler-Napieralski reaction, adaptable for the synthesis of this compound precursors.

The Pictet–Spengler reaction is another cornerstone in isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgorganicreactions.org This reaction is a special case of the Mannich reaction. wikipedia.orgorganicreactions.org To apply this to the synthesis of a this compound derivative, a β-(2-methylphenyl)ethylamine would be reacted with a glyoxylic acid derivative. The reaction forms a Schiff base which then undergoes intramolecular electrophilic substitution to yield a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. quimicaorganica.orgnih.gov Subsequent oxidation would be required to furnish the aromatic isoquinoline ring.

The Pomeranz–Fritsch reaction , and its modifications like the Bobbitt-modification, provides a direct route to isoquinolines. thermofisher.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org For the target molecule, a 2-methylbenzaldehyde (B42018) would be condensed with an aminoacetal, followed by cyclization in the presence of a strong acid to form the 5-methylisoquinoline (B1352389) core. thermofisher.comorganicreactions.org The Bobbitt modification, which involves hydrogenation of the intermediate imine, leads to tetrahydroisoquinolines. thermofisher.comresearchgate.net

ReactionKey ReactantsIntermediateProduct
Pictet–Spenglerβ-arylethylamine, aldehyde/ketoneIminium ionTetrahydroisoquinoline wikipedia.org
Pomeranz–FritschBenzaldehyde, 2,2-dialkoxyethylamineBenzalaminoacetalIsoquinoline wikipedia.org

This table outlines the fundamental components of classical isoquinoline syntheses that can be tailored for this compound.

Modern Convergent Synthetic Strategies

Contemporary approaches to isoquinoline synthesis often involve multicomponent reactions and transition metal catalysis, which can offer improved efficiency, atom economy, and the ability to introduce molecular diversity in a single step.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. scribd.comnih.gov Various MCRs can be envisioned for the construction of the isoquinoline-3-carboxylic acid framework. For example, an Ugi or Passerini reaction could be employed to assemble a key intermediate which then undergoes a post-condensation cyclization, such as a Pomeranz-Fritsch type reaction, to form the isoquinoline ring system. acs.orgnih.gov These strategies allow for the rapid generation of libraries of substituted isoquinolines. researchgate.netresearchgate.net

Transition metal-catalyzed reactions have become indispensable in modern organic synthesis. The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, can be applied to the synthesis of isoquinoline-3-carboxylates. osi.lvresearchgate.netwikipedia.org This approach may involve the arylation of a 2-amidoacrylate with a substituted 2-iodobenzene derivative, followed by cyclization to form the isoquinoline ring. osi.lvresearchgate.net

Copper-catalyzed annulation reactions also provide a versatile route to isoquinolines. organic-chemistry.orgacs.org One such strategy involves the domino three-component reaction of a 2-bromoaryl aldehyde, a terminal alkyne, and an amine source. acs.org This method allows for the construction of the isoquinoline skeleton with broad functional group tolerance in a single pot. acs.org Another approach is the palladium- and copper-catalyzed coupling of a terminal acetylene (B1199291) with the tert-butylimine of an o-iodobenzaldehyde, followed by a copper-catalyzed cyclization. organic-chemistry.org

Catalytic SystemReaction TypeKey Transformation
Palladium(0)Heck ReactionArylation of an alkene followed by cyclization. osi.lvresearchgate.net
Copper(I)AnnulationDomino reaction of an aryl halide, alkyne, and amine source. acs.org
Palladium/CopperCoupling/CyclizationSonogashira coupling followed by intramolecular cyclization. organic-chemistry.org

This table summarizes modern catalytic approaches that can be employed in the synthesis of this compound and its analogs.

The development of asymmetric syntheses of isoquinoline alkaloids and their derivatives is of significant interest due to their prevalence in biologically active compounds. nih.govnih.gov Chiral carboxylic acids with an α-stereogenic center are important building blocks in many natural products and therapeutic agents. rsc.org Asymmetric synthesis of isoquinoline-3-carboxylic acid enantiomers can be approached through several strategies, including the use of chiral catalysts in reactions like the Pictet-Spengler reaction or transition metal-catalyzed cyclizations. nih.govacs.org For instance, asymmetric Larock isoquinoline synthesis using a palladium catalyst with a chiral ligand has been reported to produce axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. acs.org Another approach involves the 1,3-dipolar cycloaddition of isoquinolinium N-ylides with chiral sulfinyl dipolarophiles to create stereocontrolled pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, which can be precursors to chiral isoquinoline-3-carboxylic acid systems. acs.org

Regioselective Functionalization and Methylation Strategies for Isoquinoline-3-carboxylic Acids

The chemical modification of the isoquinoline-3-carboxylic acid scaffold is crucial for developing analogs with tailored properties. Regioselective functionalization—the ability to introduce chemical groups at specific positions—and methylation are key strategies in this process. Research has focused on leveraging the inherent reactivity of the isoquinoline nucleus and employing modern catalytic systems to achieve high selectivity.

Regioselective Functionalization:

The functionalization of the isoquinoline core is often achieved through C-H activation, a powerful technique that allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. nih.gov Transition-metal catalysis, particularly with rhodium (Rh) and palladium (Pd), has proven effective for the regioselective synthesis of substituted isoquinolines. nih.govmdpi.com

For instance, Rh(III)-catalyzed C-H activation and annulation of benzamides with alkynes provides a pathway to various isoquinoline derivatives. nih.gov Similarly, palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters yields 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com These methods are complementary to previously established protocols and allow for the construction of diverse isoquinoline frameworks. mdpi.com The position of substitution is often directed by functional groups already present on the starting materials, allowing for predictable outcomes. mdpi.com For example, in meta-substituted benzamides, functionalization preferentially occurs at the less sterically hindered ortho position relative to the directing group. mdpi.com

Key findings from functionalization studies are summarized below:

Catalyst SystemReactantsProduct TypeKey Feature
Rhodium(III)Benzamides, AlkynesSubstituted IsoquinolinesC-H activation/annulation nih.gov
Palladium(II)N-methoxybenzamides, 2,3-Allenoic acid esters3,4-Substituted hydroisoquinolonesHigh regioselectivity, mild conditions mdpi.com
Copper(II)Hydrazine adducts, Activated alkynesSubstituted Isoquinolinesortho C-H activation and cyclization nih.gov

Methylation Strategies:

Methylation of isoquinoline-3-carboxylic acids can target different sites, primarily the carboxylic acid group to form a methyl ester, or potentially the nitrogen atom of the isoquinoline ring. The choice of methylating agent and reaction conditions determines the outcome.

Standard methods for the esterification of carboxylic acids include reaction with methyl iodide (CH₃I) or dimethyl sulfate (B86663) in the presence of a base. nih.govreddit.com For instance, the methylation of a related quinoline-3-carboxylate with CH₃I in the presence of triethylamine (B128534) in DMF proceeds efficiently. nih.gov This reaction typically follows an Sₙ2 mechanism. nih.gov

Another common and very mild method for generating methyl esters is the use of diazomethane, although its hazardous nature often leads researchers to seek alternatives. reddit.com The choice of solvent can also influence the reaction; polar solvents like DMF are often used to facilitate these types of reactions. nih.gov

The table below outlines common methylation approaches:

ReagentBaseTypical SolventTarget Site
Methyl iodide (CH₃I)Triethylamine, K₂CO₃DMF, AcetoneCarboxylic acid (esterification) nih.gov
Dimethyl sulfateBase-Carboxylic acid (esterification) reddit.com
DiazomethaneNoneHexaneCarboxylic acid (esterification) reddit.com

Development of Efficient Purification and Isolation Protocols

The isolation and purification of this compound and its derivatives are critical steps to ensure the final product's purity for subsequent analysis and use. Standard laboratory techniques such as recrystallization, column chromatography, and solvent extraction are commonly employed.

Recrystallization:

Recrystallization is a primary method for purifying solid compounds like isoquinoline-3-carboxylic acid. caymanchem.com The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial. For isoquinoline-3-carboxylic acid and its analogs, solvents such as ethanol, N,N-dimethylformamide (DMF), and mixtures involving water are frequently used. researchgate.netgoogle.com For example, a method for purifying a related quinolinecarboxylic acid derivative involves heating and stirring the compound in DMF, followed by cooling to precipitate the purified crystals. google.com

Solubility and Solvent Choice:

Understanding the solubility profile of the compound is essential for developing effective purification protocols. Isoquinoline-3-carboxylic acid is a crystalline solid that is soluble in organic solvents like ethanol, dimethyl sulfoxide (B87167) (DMSO), and DMF. caymanchem.com Its solubility in aqueous buffers is limited. caymanchem.com For applications requiring an aqueous solution, a common procedure is to first dissolve the compound in a minimal amount of DMF or DMSO and then dilute it with the desired aqueous buffer. caymanchem.com

The following table summarizes the solubility characteristics of Isoquinoline-3-carboxylic acid:

SolventSolubilityNote
Ethanol~5 mg/mL-
DMSO~20 mg/mL-
DMF~20 mg/mL-
Aqueous BuffersSparingly solublePre-dissolving in DMF is recommended for aqueous solutions caymanchem.com

Chromatography and Other Techniques:

For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) moves through the column. It is particularly useful for isolating specific isomers or removing closely related impurities. google.com Following synthesis, reaction mixtures are often subjected to an extraction process using a solvent like ethyl acetate (B1210297) to separate the desired product from inorganic salts and other byproducts before further purification by chromatography or recrystallization. google.com

Chemical Reactivity and Derivatization of 5 Methylisoquinoline 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, decarboxylation, reduction, and conversion to amides and anhydrides.

Esterification Reactions and Their Mechanistic Implications

5-Methylisoquinoline-3-carboxylic acid can be converted to its corresponding esters through several methods, most commonly via the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, it is common to use the alcohol as the solvent or to remove water as it is formed. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through a series of reversible steps: masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.combyjus.com

Table 1: Typical Conditions for Fischer Esterification

Reagents Catalyst Conditions Product
This compound, Alcohol (e.g., Methanol, Ethanol) Concentrated H₂SO₄ or TsOH Heat, often with removal of water Corresponding alkyl 5-methylisoquinoline-3-carboxylate

Decarboxylation Pathways and Subsequent Transformations

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a significant reaction for isoquinoline-3-carboxylic acids. thieme-connect.de This transformation typically requires heating and can be facilitated by the presence of a catalyst, such as copper powder or copper(I) oxide in a high-boiling solvent like N,N-dimethylformamide (DMF). thieme-connect.degoogle.com The reaction proceeds to yield 5-methylisoquinoline (B1352389).

The ease of decarboxylation of heteroaromatic carboxylic acids can vary, but isoquinoline-3-carboxylic acids are known to undergo this reaction relatively readily upon heating. thieme-connect.degoogle.com The transformation can be a key step in synthetic pathways where the isoquinoline (B145761) core is desired without the C-3 substituent.

Table 2: Decarboxylation Conditions

Starting Material Reagents/Catalyst Solvent Conditions Product
This compound Heat, optionally with Cu or Ag₂CO₃ catalyst High-boiling solvent (e.g., Diphenyl ether, DMF) 180-270°C 5-Methylisoquinoline

Reduction to Alcohol Derivatives

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding (5-methylisoquinolin-3-yl)methanol. This transformation requires powerful reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most commonly employed reagent for this purpose. docbrown.infolibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the violent reactivity of LiAlH₄ with water. docbrown.infolibretexts.org The mechanism involves the initial deprotonation of the carboxylic acid by the hydride reagent to form a carboxylate salt and hydrogen gas. masterorganicchemistry.com Subsequent reduction of the carboxylate leads to the formation of an aluminum alkoxide intermediate, which is then hydrolyzed in a separate acidic workup step to liberate the primary alcohol. libretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. docbrown.infolibretexts.org

Table 3: Reduction of Carboxylic Acid to Primary Alcohol

Starting Material Reagents Solvent Workup Product
This compound 1. Lithium aluminum hydride (LiAlH₄) Anhydrous ether or THF 2. Acidic aqueous workup (e.g., dilute H₂SO₄) (5-Methylisoquinolin-3-yl)methanol

Formation of Amide and Anhydride (B1165640) Derivatives

This compound can be readily converted into a variety of amide derivatives by reaction with primary or secondary amines. Direct condensation of the carboxylic acid with an amine requires high temperatures to drive off water and is often inefficient. youtube.com Therefore, the carboxylic acid is typically first activated. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired amine. libretexts.org Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or borate (B1201080) esters can facilitate direct amide bond formation under milder conditions. libretexts.orgnih.gov

Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Unsymmetrical (or mixed) anhydrides can be prepared by reacting the carboxylate salt with an acyl halide.

Table 4: Synthesis of Amide and Anhydride Derivatives

Derivative Typical Reagents General Conditions

| Amides | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂ or R₂NH) | Two-step process, often at low to ambient temperature. | | | Amine, with a coupling agent (e.g., DCC, B(OCH₂CF₃)₃) | One-pot reaction, mild conditions. nih.gov | | Anhydrides | Acetic anhydride or P₄O₁₀ | Dehydration, often with heating. |

Reactions at the Isoquinoline Core

Electrophilic Aromatic Substitution Patterns on the Isoquinoline Ring

Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus is a complex process governed by the electronic properties of the heterocyclic system and the directing effects of existing substituents. The isoquinoline ring system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom and is thus deactivated towards electrophilic attack. askfilo.com Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzenoid ring, primarily at positions C-5 and C-8, which lead to the most stable cationic intermediates (Wheland intermediates). askfilo.comquimicaorganica.orgimperial.ac.uk

In this compound, the outcome of an EAS reaction is influenced by three factors:

Inherent Reactivity of the Isoquinoline Nucleus: Favors substitution at C-5 and C-8. quimicaorganica.org

The 5-Methyl Group: The methyl group is an electron-donating group (EDG) and a powerful activating ortho-, para-director. libretexts.orglumenlearning.comlibretexts.org It strongly activates the positions ortho (C-4 and C-6) and para (C-8) to itself.

The 3-Carboxylic Acid Group: The carboxylic acid group is an electron-withdrawing group (EWG) and a deactivating meta-director. libretexts.org It deactivates the entire ring system, particularly the pyridinoid ring, and would direct incoming electrophiles to C-1, C-6, and C-8 relative to its own position (meta-positions on the isoquinoline core are C-1, C-6, and C-8).

The combined influence of these factors suggests a complex reactivity pattern. The powerful activating and directing effect of the 5-methyl group is expected to dominate. youtube.com The C-5 position is already substituted. The methyl group strongly activates the ortho C-6 position and the para C-8 position. The C-4 position, also ortho to the methyl group, is on the deactivated pyridinoid ring. Therefore, electrophilic attack is most likely to occur at the C-8 position, which is favored by the inherent reactivity of the isoquinoline ring and is also the para position relative to the activating methyl group. The C-6 position is also activated by the methyl group (ortho) but is generally less favored than C-8 for isoquinoline substitutions.

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Inherent Isoquinoline Reactivity Effect of 5-Methyl Group (Activating, o,p-director) Effect of 3-COOH Group (Deactivating, m-director) Predicted Outcome
C-4 Low (Pyridinoid ring) Activated (ortho) - Unlikely
C-6 Moderate Activated (ortho) Deactivated (meta to COOH) Possible, but likely minor product
C-7 Low - - Unlikely
C-8 High Activated (para) Deactivated (meta to COOH) Major Product

Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on this compound are predicted to yield the 8-substituted derivative as the major product.

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions involving this compound primarily target the carbonyl carbon of the carboxylic acid group. In its native state, the hydroxyl (-OH) of the carboxylic acid is a poor leaving group, making direct substitution by nucleophiles difficult. libretexts.org Consequently, the carboxylic acid must first be "activated" by converting the hydroxyl into a better leaving group.

Common activation strategies include reaction with thionyl chloride (SOCl₂) to form a highly reactive acyl chloride intermediate or the use of coupling agents like dicyclohexylcarbodiimide (DCC). libretexts.orglibretexts.org Once activated, the electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of various derivatives such as esters, amides, and anhydrides. masterorganicchemistry.comyoutube.com

The general mechanism for these transformations is a nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The nucleophile adds to the carbonyl carbon, breaking the pi bond, followed by the elimination of the leaving group and reformation of the carbon-oxygen double bond. masterorganicchemistry.com

The scope of this reaction is broad, allowing for the synthesis of a diverse library of derivatives from the parent carboxylic acid. The choice of nucleophile dictates the final product. For instance, alcohols yield esters, while primary and secondary amines produce secondary and tertiary amides, respectively. libretexts.orglibretexts.org

Table 1: Nucleophilic Acyl Substitution Reactions

Target Derivative Nucleophile Typical Activating Reagents/Conditions Resulting Functional Group
Acid Chloride Chloride (from reagent) Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) -COCl
Ester Alcohol (R'-OH) Acid catalyst (Fischer Esterification); or conversion to acid chloride followed by alcohol addition -COOR'
Amide Amine (R'-NH₂) Dicyclohexylcarbodiimide (DCC); or conversion to acid chloride followed by amine addition -CONHR'
Anhydride Carboxylate (R'-COO⁻) Conversion to acid chloride followed by addition of a carboxylate salt -COO(CO)R'

While the carboxylic acid is the primary site for nucleophilic substitution, the isoquinoline ring itself can undergo nucleophilic attack, characteristically at the C-1 position, which is electron-deficient. iust.ac.ir However, these reactions typically require strong nucleophiles and specific conditions and are generally less facile than the substitutions at the activated carboxyl group.

Functional Group Interconversions on the Isoquinoline Scaffold

Functional group interconversions (FGI) are fundamental transformations in organic synthesis that convert one functional group into another without altering the carbon skeleton. ub.edusolubilityofthings.com For this compound, both the carboxylic acid and the methyl group present opportunities for such modifications.

The carboxylic acid at the C-3 position can undergo several key interconversions:

Reduction to an Alcohol: The carboxyl group can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). chemistry.coach This transformation provides a route to hydroxymethyl-substituted isoquinolines.

Conversion to an Amine: Through a process like the Curtius or Schmidt rearrangement, the carboxylic acid can be converted into an amine (-NH₂), though this requires multiple steps, typically proceeding through an acyl azide (B81097) intermediate.

The methyl group at the C-5 position is also amenable to transformation:

Oxidation: Aromatic methyl groups can be oxidized. Depending on the conditions and the oxidizing agent (e.g., selenium dioxide, potassium permanganate), the methyl group could be converted into an aldehyde (-CHO) or further oxidized to a carboxylic acid (-COOH). thieme-connect.de This would yield isoquinoline-3,5-dicarboxylic acid.

These interconversions are powerful tools for modifying the scaffold, enabling the synthesis of derivatives with altered electronic properties, solubility, and potential for further functionalization.

Table 2: Potential Functional Group Interconversions

Initial Group & Position Target Group Typical Reagents
3-Carboxylic acid 3-Hydroxymethyl LiAlH₄ or BH₃
3-Carboxylic acid 3-Formyl (Aldehyde) Partial reduction (e.g., via Rosenmund reduction of the corresponding acid chloride)
5-Methyl 5-Formyl (Aldehyde) Selenium dioxide (SeO₂)
5-Methyl 5-Carboxylic acid Potassium permanganate (B83412) (KMnO₄)

Chemo- and Regioselectivity in Reactions of Substituted Isoquinoline Carboxylic Acids

Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of others. In this compound, the primary functional groups are the carboxylic acid, the methyl group, and the aromatic heterocyclic ring system. Many reactions can be performed chemoselectively. For example, the use of dicyclohexylcarbodiimide (DCC) to form an amide is highly selective for the carboxylic acid group, leaving the methyl group and the aromatic rings untouched. libretexts.orglibretexts.org Similarly, reduction of the carboxylic acid using borane (BH₃) can often be achieved selectively in the presence of other reducible groups. chemistry.coach

Regioselectivity , on the other hand, concerns the position at which a reaction occurs on the molecular scaffold, particularly on the aromatic rings. For electrophilic aromatic substitution (EAS) reactions (e.g., nitration, halogenation), the outcome is directed by the existing substituents. The isoquinoline system itself is electron-deficient, making EAS reactions more difficult than on benzene. Reactions tend to occur on the benzenoid ring (positions 5, 6, 7, 8) rather than the pyridinoid ring. researchgate.net

The directing effects of the substituents on this compound are as follows:

5-Methyl Group (-CH₃): This is an electron-donating group, which activates the ring towards EAS and is ortho, para-directing. It will therefore direct incoming electrophiles primarily to the C-6 and C-8 positions.

3-Carboxylic Acid Group (-COOH): This is a strong electron-withdrawing group that deactivates the ring towards EAS. Its influence is primarily on the pyridinoid ring, further deactivating it.

Ring Nitrogen: The nitrogen atom strongly deactivates the heterocyclic ring (positions 1, 3, 4) towards electrophilic attack.

Considering these combined influences, electrophilic substitution would be strongly favored on the benzenoid ring, with the methyl group at C-5 directing incoming electrophiles to the C-6 and C-8 positions. The regioselectivity will depend on the specific reagents and steric factors. researchgate.net

Table 3: Regioselective Directing Effects for Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence on Benzenoid Ring
5-Methyl (-CH₃) C-5 Activating (Electron-Donating) ortho (C-6), para (C-8)
3-Carboxylic acid (-COOH) C-3 Deactivating (Electron-Withdrawing) Primarily deactivates the pyridinoid ring
Ring Nitrogen N-2 Deactivating (Inductive Withdrawal) Primarily deactivates the pyridinoid ring

Structural Elucidation and Conformational Analysis of 5 Methylisoquinoline 3 Carboxylic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The structural characterization of 5-Methylisoquinoline-3-carboxylic acid relies on a suite of spectroscopic techniques that probe its molecular framework and functional groups. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrations of the carboxylic acid and the isoquinoline (B145761) core.

Key IR absorption bands for carboxylic acids include a very broad O-H stretching vibration, typically observed in the 2500–3300 cm⁻¹ region, which often overlaps with C-H stretching signals. This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. Additionally, a strong and sharp carbonyl (C=O) stretching band is expected between 1710 and 1760 cm⁻¹. Its exact position can be influenced by conjugation with the isoquinoline ring system.

Mass spectrometry serves to confirm the molecular weight and elemental composition of the compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further corroborating the molecular formula.

Table 1: Expected Infrared Absorption Ranges for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HStretch2500–3300Broad, Strong
Aromatic C-HStretch3000–3100Medium
Methyl C-HStretch2850–2960Medium
Carbonyl C=OStretch1710–1760Strong, Sharp
Aromatic C=CStretch1450–1600Medium to Weak
C-OStretch1210–1320Medium
O-HBend910–950Broad, Medium

X-ray Crystallography in Determining Solid-State Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise solid-state architecture of a molecule, providing unambiguous data on bond lengths, bond angles, and the spatial arrangement of atoms. For derivatives of isoquinoline and quinoline (B57606) carboxylic acids, single-crystal X-ray diffraction studies have revealed detailed insights into their crystal packing and the non-covalent interactions that govern their supramolecular assemblies.

In the crystalline state, molecules of isoquinoline carboxylic acids often form centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. These O-H···O interactions are a dominant feature in the crystal packing of many carboxylic acids.

Table 2: Representative Crystallographic Data for a Related Quinolone Carboxylic Acid Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5401
b (Å)11.8332
c (Å)11.858
β (°)109.436
V (ų)1262.3
Z4

Data for Methyl 4-Methoxy-2-(methylthio)quinoline-3-carboxylate as a representative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons of the isoquinoline ring will appear in the aromatic region (typically 7–9 ppm), and their specific chemical shifts and coupling patterns can be used to confirm the substitution pattern. The methyl group protons at the 5-position would be expected to resonate as a singlet in the upfield region, likely around 2.5 ppm.

The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of 160–185 ppm. The carbons of the isoquinoline ring will have distinct signals in the aromatic region (approximately 120–150 ppm), and the methyl carbon will appear at a higher field. Advanced NMR techniques, such as COSY, HSQC, and

Computational and Theoretical Studies on 5 Methylisoquinoline 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules from first principles. tandfonline.commdpi.comnih.gov DFT methods are widely used due to their favorable balance of computational cost and accuracy in predicting molecular geometries, energies, and a variety of chemical properties. nih.govnih.gov

DFT calculations can elucidate the electronic characteristics of 5-Methylisoquinoline-3-carboxylic acid. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a larger gap generally implies higher stability. tandfonline.commdpi.com

Analysis of the Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-deficient regions of the molecule. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atoms of the carboxylic group, indicating sites for electrophilic attack or hydrogen bond acceptance.

Global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov Furthermore, the acidity (pKa) of the carboxylic acid group can be predicted by calculating the Gibbs free energy of the deprotonation reaction in a simulated aqueous environment using a polarizable continuum model (PCM).

Table 1: Predicted Electronic Properties for Isoquinoline Derivatives (Illustrative)
PropertyDescriptionPredicted Value
HOMO EnergyEnergy of the highest occupied molecular orbital, related to electron-donating ability.~ -5.6 eV tandfonline.com
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.~ -1.8 eV tandfonline.com
HOMO-LUMO Gap (ΔE)Indicator of chemical stability and reactivity.~ 3.8 eV tandfonline.com
Dipole MomentMeasure of the net molecular polarity.~ 2.0 D tandfonline.com
Chemical Hardness (η)Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2.~ 1.9 eV tandfonline.com

Note: Values are representative, based on calculations for the parent isoquinoline molecule, and serve to illustrate the type of data generated. tandfonline.com

DFT calculations are highly effective in simulating various types of molecular spectra, which can be used to interpret and validate experimental data.

Vibrational Spectra: The calculation of harmonic vibrational frequencies can predict the infrared (IR) and Raman spectra of this compound. nih.govresearchgate.net By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands to specific molecular motions (e.g., C=O stretching, C-H bending, ring vibrations) can be achieved. researchgate.net

NMR Spectra: The gauge-independent atomic orbital (GIAO) method within DFT allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical values are often in excellent agreement with experimental data, aiding in the structural confirmation of synthesized compounds. mdpi.com

Electronic Spectra: Time-dependent DFT (TD-DFT) is employed to simulate UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths. nih.govnih.gov This can help assign absorption bands to specific electronic transitions, such as π-π* transitions within the aromatic system.

Table 2: Comparison of Simulated and Experimental Spectroscopic Data for Related Quinoline (B57606)/Isoquinoline Moieties (Illustrative)
Spectroscopic DataSimulated Value (DFT)Typical Experimental Range
C=O Stretch (IR)~1700-1750 cm-11700-1760 cm-1
Aromatic C-H Stretch (IR)~3000-3100 cm-13000-3100 cm-1
Carboxylic Acid ¹H (NMR)~10-13 ppm10-13 ppm
Aromatic ¹³C (NMR)~120-150 ppm120-150 ppm nih.govmdpi.com
λmax (UV-Vis)~280-320 nm~280-330 nm

Molecular Modeling and Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are crucial for its function and interactions. Molecular modeling and molecular dynamics (MD) simulations are used to explore its conformational landscape. mdpi.complos.org

Conformational analysis typically begins with scanning the potential energy surface by rotating the single bond connecting the carboxylic acid group to the isoquinoline ring. This helps identify low-energy, stable conformations (rotamers). Studies on similar carboxylic acids have shown that the orientation of the hydroxyl proton of the -COOH group can exist in either a syn or anti conformation. While the syn form is often favored in the gas phase due to an intramolecular hydrogen bond, the anti conformation can become significantly populated or even preferred in polar solvents like water, which can form stronger intermolecular hydrogen bonds. nih.govchemrxiv.org

Molecular dynamics simulations provide a time-resolved view of the molecule's behavior. By simulating the motion of the molecule and its surrounding solvent molecules over time (typically nanoseconds to microseconds), MD can reveal the dynamics of conformational changes, solvent interactions, and the stability of different rotamers. mdpi.complos.org These simulations offer insights into how the molecule behaves in a realistic biological or chemical environment.

Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods

The arrangement of molecules in the solid state, known as crystal packing, is governed by a delicate balance of intermolecular interactions. Computational methods are essential for analyzing and predicting these arrangements. nih.govmdpi.com For this compound, the primary interactions expected to dictate its crystal structure are:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), likely leading to the formation of robust hydrogen-bonded dimers or chains, which are common motifs in the crystal structures of carboxylic acids.

π-π Stacking: The planar aromatic isoquinoline ring system can engage in π-π stacking interactions with neighboring molecules, contributing significantly to the crystal's stability.

Structure-Based Design Principles Derived from Computational Approaches

The computational insights into the structure, reactivity, and interaction patterns of this compound form the foundation for structure-based design, particularly in medicinal chemistry. nih.govacs.org By understanding the molecule's key chemical features, researchers can rationally design new analogues with modified or improved properties.

Molecular docking is a primary computational technique used in structure-based design. nih.gov It predicts the preferred orientation and binding affinity of a molecule within the active site of a biological target, such as an enzyme or receptor. mdpi.commdpi.com The electronic properties (MEP, atomic charges) and conformational flexibility of this compound would be used to score and rationalize its interactions (e.g., hydrogen bonds, aromatic interactions) with amino acid residues in the binding pocket. rsc.org

Furthermore, the computed molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, surface area) can be used to build Quantitative Structure-Activity Relationship (QSAR) models. rsc.orgnih.gov QSAR models establish a mathematical correlation between the structural properties of a series of compounds and their biological activity, providing predictive power to guide the design of more potent and selective molecules.

Mechanistic Investigations and Potential Applications of 5 Methylisoquinoline 3 Carboxylic Acid Derivatives in Chemical Biology and Materials Science

Exploration of Molecular Targets and Biological Pathways

Derivatives of 5-methylisoquinoline-3-carboxylic acid have been the subject of investigations to identify their molecular targets and elucidate their effects on biological pathways. These studies are crucial for understanding the mechanisms underlying their pharmacological activities and for the development of new therapeutic agents.

Enzyme Inhibition Studies (e.g., Protein Kinases, Cytochrome P450 Enzymes)

The isoquinoline (B145761) scaffold is a common feature in many compounds designed to inhibit various enzymes, including protein kinases and cytochrome P450 (CYP) enzymes.

Protein Kinases:

Derivatives of the closely related quinoline-3-carboxylic acid have been studied as inhibitors of protein kinase CK2, a ubiquitous and constitutively active Ser/Thr protein kinase implicated in various diseases, including cancer. A study on 43 newly synthesized derivatives of 3-quinoline carboxylic acid identified 22 compounds that inhibited CK2 with IC50 values ranging from 0.65 to 18.2 μM. The most potent inhibitors were among the tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.govresearchgate.net Another study explored 3-methylisoquinoline-4-carbonitriles as potential inhibitors of Plasmodium falciparum Protein Kinase A (PfPKA), identifying a lead compound that inhibits parasite growth. nih.gov These findings suggest that the isoquinoline-3-carboxylic acid scaffold could be a promising starting point for the design of novel protein kinase inhibitors.

Cytochrome P450 Enzymes:

Cytochrome P450 enzymes are a superfamily of monooxygenases responsible for the metabolism of a wide variety of xenobiotics, including drugs. nih.govbiomolther.org Inhibition of these enzymes can lead to significant drug-drug interactions. nih.govwikipedia.org A study on the in vitro CYP inhibition potencies of 36 isoquinoline alkaloids demonstrated that many of these compounds inhibited the CYP3A4 isoform with moderate to potent activity. researchgate.net Specifically, 30 of the 36 alkaloids inhibited CYP3A4 with an IC50 of less than 10 μM, and 15 of those had an IC50 of less than 1 μM. researchgate.net This highlights the potential for isoquinoline-based compounds to interact with drug metabolism pathways.

Modulation of Cellular Signaling Pathways (e.g., MAPK/ERK, IL-6/JAK2/STAT3)

The modulation of cellular signaling pathways is a key mechanism through which bioactive compounds exert their effects. Research into small molecule inhibitors has provided insights into how derivatives containing a carboxylic acid moiety can interfere with these pathways. For instance, carboxylic acid-based small molecules have been investigated as STAT3 inhibitors. nih.gov The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical component of the IL-6/JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes tumor cell growth, proliferation, and survival. nih.gov Novel analogues of STAT3 inhibitors have been shown to decrease the growth, colony formation, and migration of human cancer cells harboring persistently active STAT3. nih.gov While not directly focused on this compound, this research provides a basis for exploring its derivatives as potential modulators of this and other critical signaling pathways like the MAPK/ERK pathway.

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds. nih.govrsc.orguc.ptmdpi.comnih.govupenn.edu For isoquinoline and its derivatives, SAR studies have provided valuable insights into how modifications of the core structure and its substituents influence their therapeutic potential. nih.govrsc.org

Systematic Modification of the Isoquinoline Scaffold and Substituents

Systematic modifications of the isoquinoline scaffold are a common strategy to explore and enhance biological activities. rsc.org The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. rsc.orgeurekaselect.com Modifications can involve the introduction of various substituents at different positions of the isoquinoline ring system. For instance, studies on 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogs have demonstrated that functionalization at the 1st position of the THIQ scaffold can significantly impact potency, aqueous solubility, and cytotoxicity. nih.gov

Impact of Substituent Position and Nature on Target Interaction and Activity

The following table summarizes the impact of different substituents on the biological activity of isoquinoline and quinoline (B57606) derivatives based on various studies.

Scaffold/Derivative Position of Substitution Substituent Observed Effect on Biological Activity
1,2,3,4-Tetrahydroisoquinoline (THIQ)1FunctionalizationDecreased potency, decreased aqueous solubility, enhanced cytotoxicity nih.gov
6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid5MethylEnhanced in vitro potency with N1-cyclopropyl group nih.gov
6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid5EthylSignificantly reduced efficacy compared to 5-methyl nih.gov
Quinoline-3-carboxylic acid2, 4Various styryl and other substituentsMicromolar antiproliferative inhibition with higher selectivity nih.gov
PhenylaminoisoquinolinequinonesQuinone nucleusPhenylamino groupRemarkable differences in antiproliferative activity based on location and donor capacity nih.govresearchgate.net

Mechanistic Insights into Biological Activities (e.g., Antibacterial, Antifungal, Antiproliferative, Immunomodulatory, Antioxidant, Neuroprotective)

Derivatives of isoquinoline and the closely related quinoline scaffold have been shown to possess a wide array of biological activities. nuph.edu.uanih.govresearchgate.netsrce.hr Understanding the mechanisms behind these activities is crucial for their development as therapeutic agents.

Antibacterial and Antifungal Activity:

Isoquinoline-3-carboxylic acid (IQ3CA) has demonstrated significant in vitro antibacterial activity against several plant pathogenic bacteria. researchgate.net Mechanistic studies revealed that IQ3CA can cause a curved and sunken cell morphology in Acidovorax citrulli, along with destroyed cell membrane integrity. researchgate.net It also inhibited motility, exopolysaccharide production, and biofilm formation. researchgate.net Other studies on quinoline derivatives have shown that they can target bacterial DNA gyrase and topoisomerase IV. semanticscholar.org Some quinoline derivatives have also exhibited weak to moderate antifungal activity. researchgate.netsrce.hr

Antiproliferative Activity:

The antiproliferative activity of isoquinoline and quinoline derivatives has been extensively studied. nih.govnih.gov For instance, phenylaminoisoquinolinequinones have shown moderate to high in vitro antiproliferative activity against human cancer cell lines. nih.govresearchgate.net The mechanism of action is thought to be related to donor-acceptor interactions, which are influenced by the redox properties of the aminoquinones. nih.gov Studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have demonstrated micromolar inhibition of cancer cell lines with high selectivity. nih.gov

Immunomodulatory Activity:

Certain derivatives of heterocyclic compounds containing a carboxylic acid moiety have been investigated for their immunotropic activity. For example, new amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid were shown to affect the humoral immune response and delayed-type hypersensitivity reaction to sheep red blood cells in vivo. researchgate.net

Antioxidant Activity:

The antioxidant properties of isoquinoline and quinoline derivatives have been reported in several studies. scirp.orgmdpi.commdpi.comresearchgate.net The 8-hydroxyquinoline (B1678124) alkaloid, for instance, is a potent antioxidant, and its effects are attributed to the scavenging activities of the 8-hydroxyl group and the formation of coordination complexes with metal ions like iron. mdpi.com

Neuroprotective Activity:

Isoquinoline alkaloids have shown a variety of neuroprotective pharmacological activities. nih.govresearchgate.net The neuroprotective mechanisms are diverse and can include regulating ion channels, maintaining intracellular calcium homeostasis, inhibiting neuroinflammation, improving vascular endothelial dysfunction, and reducing oxidative stress. nih.govmdpi.commdpi.com For example, some isoquinoline alkaloids can play an antioxidant role by increasing the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT), thereby reducing oxidative stress-induced nerve cell injury. nih.gov

The following table provides a summary of the mechanistic insights into the various biological activities of isoquinoline and related derivatives.

Biological Activity Proposed Mechanism of Action Example Derivative Class
AntibacterialDisruption of cell membrane integrity, inhibition of motility and biofilm formation, targeting DNA gyrase and topoisomerase IV. researchgate.netsemanticscholar.orgnih.govnih.govIsoquinoline-3-carboxylic acid, Fluoroquinolones researchgate.netsemanticscholar.org
AntifungalNot well-defined, generally weak to moderate activity observed. researchgate.netsrce.hrThiazoline-quinoline derivatives researchgate.netsrce.hr
AntiproliferativeInduction of apoptosis, cell cycle arrest, inhibition of protein kinases. nih.govnih.govresearchgate.netnih.govPhenylaminoisoquinolinequinones, 2,4-disubstituted quinoline-3-carboxylic acids nih.govnih.gov
ImmunomodulatoryModulation of humoral and cell-mediated immune responses. researchgate.netAmides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid researchgate.net
AntioxidantScavenging of free radicals, chelation of metal ions. scirp.orgmdpi.com8-Hydroxyquinoline mdpi.com
NeuroprotectiveRegulation of ion channels, anti-inflammatory effects, reduction of oxidative stress. nih.govresearchgate.netmdpi.comVarious isoquinoline alkaloids nih.govresearchgate.net

Role as a Privileged Scaffold for the Design of Novel Chemical Entities

The isoquinoline framework, a structural isomer of quinoline, is recognized as a privileged scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.net This designation is attributed to its recurring presence in a multitude of biologically active compounds, both natural and synthetic, and its ability to interact with a diverse range of biological targets. nih.govresearchgate.netnih.gov The rigid, bicyclic aromatic structure of isoquinoline provides a versatile template that can be strategically functionalized to create libraries of compounds with a wide array of pharmacological activities. rsc.org Derivatives of the broader quinoline and isoquinoline classes have demonstrated significant potential in anticancer drug development, acting on various biological pathways. researchgate.netnih.gov

The this compound structure incorporates several key features that make it an attractive starting point for the design of new chemical entities. The carboxylic acid group at the 3-position offers a handle for various chemical modifications, such as amidation or esterification, allowing for the exploration of structure-activity relationships. nih.govnih.govmdpi.com The methyl group at the 5-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for specific biological targets.

The inherent properties of the isoquinoline scaffold, combined with the potential for diverse functionalization, position this compound and its derivatives as valuable building blocks in the synthesis of novel compounds for chemical biology research. The exploration of this scaffold could lead to the discovery of new molecular probes and therapeutic agents.

Applications in Agrochemicals and Materials Science

While specific data on this compound is limited, the broader class of heterocyclic carboxylic acids, including quinoline and isoquinoline derivatives, has shown significant promise in the fields of agrochemicals and materials science.

Plant Growth Regulation and Herbicide Safeners

Carboxylic acids are a known class of compounds that can act as plant growth regulators, influencing processes such as cell division, elongation, and differentiation. phytotechlab.comnih.govmdpi.com Various synthetic compounds are marketed for their ability to control plant growth and development. tnau.ac.in

Furthermore, heterocyclic carboxylic acids have been investigated for their role as herbicide safeners. google.com Herbicide safeners are chemical agents that protect crop plants from the phytotoxic effects of herbicides without diminishing the herbicide's effectiveness against weeds. nih.govnih.gov This is often achieved by enhancing the crop's ability to metabolize the herbicide. nih.gov Specifically, derivatives of quinoline carboxylic acids are known to be useful as safeners for herbicides. google.com For instance, (5-chloroquinolin-8-yloxy)acetic acid, a quinoline carboxylic acid derivative, is recognized for its utility as a herbicide safener. google.com Given the structural similarities, this compound and its derivatives represent a promising area of research for the development of new plant growth regulators and herbicide safeners.

Below is a table summarizing examples of compound classes investigated for their role as herbicide safeners.

Compound ClassExample(s)Primary Function
DichloroacetamidesDichlormid, BenoxacorProtect maize from thiocarbamate and chloroacetanilide herbicides. nih.govnih.gov
Azole CarboxylatesFenchlorazole, Isoxadifen, MefenpyrUsed in combination with pyridine (B92270) carboxylic acid herbicides. epo.org
Heterocyclic Carboxylic AcidsPhenylpyrazolin-3-carboxylic acid derivatives, Triazolecarboxylic acid derivativesUsed in combination with auxin-type herbicides. google.com
Quinoline Carboxylic Acid Derivatives(5-chloroquinolin-8-yloxy)acetic acidSafener for various herbicides. google.com

Synthesis of New Materials

The structural characteristics of isoquinoline derivatives, including their aromatic nature and potential for functionalization, make them interesting candidates for the synthesis of novel materials. While direct applications of this compound in materials science are not extensively documented, the versatile chemistry of the isoquinoline scaffold suggests potential for its incorporation into more complex molecular architectures. mdpi.com The development of new synthetic methodologies for isoquinoline and quinoline derivatives is an active area of research, which could pave the way for their use in creating materials with unique optical, electronic, or biological properties. researchgate.net

Q & A

Q. What are the common synthetic routes for 5-Methylisoquinoline-3-carboxylic acid, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted precursors or functionalization of pre-formed isoquinoline scaffolds. For example, chlorination using reagents like N-chlorosuccinimide (NCS) under acidic conditions can introduce substituents, while ester hydrolysis yields the carboxylic acid group . Optimization includes controlling temperature (e.g., 60–80°C for chlorination), solvent choice (e.g., dichloromethane for stability), and stoichiometric ratios to minimize by-products. Catalytic methods, such as Pd-mediated cross-coupling, may enhance regioselectivity in substituted derivatives .

Q. How do structural modifications (e.g., substituent position) in isoquinoline derivatives influence their biological activity?

  • Methodological Answer : Substituent position and electronic properties significantly impact bioactivity. For instance:
  • Position 5 : Methoxy or methyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration for neuroactive compounds.
  • Position 3 : Carboxylic acid groups enable hydrogen bonding with enzymatic targets, such as kinase active sites.
    Comparative studies using analogs (e.g., 5-Methoxyisoquinoline-3-carboxylic acid vs. 8-Methoxyisoquinoline-3-carboxylic acid) reveal altered binding affinities due to steric and electronic effects . A systematic approach involves synthesizing analogs, testing in vitro assays (e.g., enzyme inhibition), and correlating activity with computational docking results.

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and aromatic ring integrity. For example, coupling constants in 1^1H NMR distinguish between regioisomers .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C11_{11}H9_{9}NO2_2) and detects trace impurities.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

Q. How can computational chemistry methods predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses in targets (e.g., kinases, GPCRs). Protonation states of the carboxylic acid group at physiological pH must be considered.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) using AMBER or GROMACS.
  • QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with activity data to guide analog design .

Q. What are the key considerations in designing stability studies for this compound under various storage conditions?

  • Methodological Answer :
  • Temperature and Humidity : Accelerated stability testing at 40°C/75% RH over 6 months predicts degradation pathways (e.g., decarboxylation).
  • Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended for light-sensitive compounds.
  • Solution Stability : Buffered solutions (pH 7.4) at 4°C vs. room temperature assess hydrolysis rates. LC-MS identifies degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.